molecular formula C21H20N2O B10973016 N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide

Cat. No.: B10973016
M. Wt: 316.4 g/mol
InChI Key: VEAUSIJIBQBMKK-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and an acetamide group attached to a diphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with diphenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylamine.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H20N2O/c1-15-13-16(2)22-19(14-15)23-21(24)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,22,23,24)

InChI Key

VEAUSIJIBQBMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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